(R)-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine
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Overview
Description
®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with a methyl group on the propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 5 positions, respectively.
Chiral Amine Introduction: The brominated and fluorinated phenyl compound is then subjected to a chiral amine introduction, where a chiral auxiliary or catalyst is used to ensure the desired stereochemistry.
Methylation: The final step involves the methylation of the propan-1-amine backbone to introduce the methyl group.
Industrial Production Methods
Industrial production methods for ®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine may involve large-scale bromination and fluorination reactions, followed by chiral resolution techniques to obtain the desired enantiomer. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of new halogenated compounds or other substituted derivatives.
Scientific Research Applications
®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring contribute to the compound’s binding affinity and selectivity. The chiral nature of the compound ensures that it interacts with its targets in a stereospecific manner, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(3-Bromo-5-fluorophenyl)-3-hydroxypropanoic acid
- (3-Bromo-5-fluorophenyl)hydrazine
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
Uniqueness
®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and chiral nature. The presence of both bromine and fluorine atoms on the phenyl ring, along with the methyl group on the propan-1-amine backbone, distinguishes it from other similar compounds. This unique structure contributes to its specific reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H13BrFN |
---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6,10H,13H2,1-2H3/t10-/m1/s1 |
InChI Key |
OJVNHNNPUJNRCI-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC(=CC(=C1)Br)F)N |
Canonical SMILES |
CC(C)C(C1=CC(=CC(=C1)Br)F)N |
Origin of Product |
United States |
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